molecular formula C16H17BrO2 B1338393 1-(Benzyloxy)-4-(3-bromopropoxy)benzene CAS No. 80199-92-4

1-(Benzyloxy)-4-(3-bromopropoxy)benzene

Cat. No. B1338393
CAS RN: 80199-92-4
M. Wt: 321.21 g/mol
InChI Key: GZQOBERZNSEHFJ-UHFFFAOYSA-N
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Description

The compound "1-(Benzyloxy)-4-(3-bromopropoxy)benzene" is a brominated organic molecule that contains benzyloxy and bromopropoxy functional groups attached to a benzene ring. This type of compound is often used in organic synthesis and can serve as an intermediate for the preparation of various chemical entities. The presence of both ether and bromine functionalities suggests that it could be a versatile precursor in synthetic chemistry, potentially useful in the synthesis of graphene nanoribbons, biologically active compounds, or materials with special physical properties like liquid crystals.

Synthesis Analysis

The synthesis of brominated benzene derivatives is well-documented in the literature. For example, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene involves a bottom-up approach and is characterized using NMR, IR spectroscopy, and elemental analysis, complemented by DFT calculations . Similarly, the total synthesis of a complex brominated natural product has been achieved starting from a brominated phenylmethanol derivative . These studies provide insights into the methodologies that could be applied to synthesize "1-(Benzyloxy)-4-(3-bromopropoxy)benzene," although the exact synthetic route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be elucidated using X-ray crystallography, as demonstrated by the crystal structures of various brominated compounds . These structures reveal the influence of substituents on the overall molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the reactivity and properties of the compound .

Chemical Reactions Analysis

Brominated benzene derivatives can undergo various chemical reactions, including cross-coupling to form new carbon-carbon bonds , regioselective demethylation , and nucleophilic substitutions . The presence of a bromine atom in "1-(Benzyloxy)-4-(3-bromopropoxy)benzene" suggests that it could participate in similar reactions, potentially leading to the formation of novel organic compounds or materials with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can vary widely depending on their molecular structure. For instance, compounds with long alkyl chains can exhibit mesomorphic behavior, forming liquid crystalline phases . The photoluminescence properties of these compounds can also be of interest, as some brominated benzenes show fluorescence and aggregation-induced emission characteristics . These properties are important for applications in materials science and optoelectronics.

Scientific Research Applications

Organic Synthesis Intermediates

"1-(Benzyloxy)-4-(3-bromopropoxy)benzene" serves as a versatile intermediate in organic synthesis, enabling the introduction of functional groups and the construction of complex molecules. For instance, it has been utilized in the synthesis of 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, showcasing its value in pharmaceutical industry, pesticide preparation, and organic material production due to its ability to undergo various types of reactions (H. We, 2015).

Structural Analysis and Packing Interactions

Research on derivatives of "1-(Benzyloxy)-4-(3-bromopropoxy)benzene" has provided insights into the structural analysis and packing interactions within crystals. One study focused on 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene derivatives, revealing differences in molecular packing influenced by C–Br...π(arene) interactions, C–H...Br hydrogen bonds, Br...Br interactions, and arene–arene π-stacking. This research underscores the importance of such compounds in understanding molecular assembly and interaction mechanisms (Giacomo Manfroni et al., 2021).

Functionalization of Polymers

The compound also finds application in the functionalization of polymers. For example, alkoxybenzenes, including (3-bromopropoxy)benzene, have been used to end-quench polyisobutylene, demonstrating the role of such molecules in directly modifying polymer chain ends to introduce specific functionalities. This technique allows for the tailoring of polymer properties for various applications, highlighting the adaptability and utility of "1-(Benzyloxy)-4-(3-bromopropoxy)benzene" in material science (Bin Yang & R. Storey, 2015).

Green Chemistry and Synthesis

In the realm of green chemistry, the compound plays a role in facilitating environmentally friendly synthesis methods. A notable example is the KHSO4-catalyzed synthesis of bromoethane derivatives under solvent-free conditions, demonstrating the compound's contribution to developing sustainable and efficient chemical processes (G. Joshi et al., 2013).

Safety And Hazards

“1-(Benzyloxy)-4-(3-bromopropoxy)benzene” is harmful if swallowed. It may cause respiratory irritation, serious eye irritation, and skin irritation .

properties

IUPAC Name

1-(3-bromopropoxy)-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO2/c17-11-4-12-18-15-7-9-16(10-8-15)19-13-14-5-2-1-3-6-14/h1-3,5-10H,4,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQOBERZNSEHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455579
Record name 1-(Benzyloxy)-4-(3-bromopropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-(3-bromopropoxy)benzene

CAS RN

80199-92-4
Record name 1-(Benzyloxy)-4-(3-bromopropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-benzyloxyphenol (50 g), 1,3-dibromopropane (101 g) and powdered anhydrous potassium carbonate (17.3 g) in acetone (500 ml) was stirred under reflux for 30 hours. The solids were removed by filtration and the filtrate was evaporated to dryness in vacuo. The residue was dissolved in 300 ml of dichloromethane and the resulting solution was washed with 10% sodium hydroxide solution to remove unreacted p-benzyloxyphenol. The dichloromethane extract was dried over potassium carbonate, concentrated in vacuo and distilled giving 33.4 g of 1-benzyloxy-4-(3-bromopropoxy)benzene; bp 180°-195° (0.6 mm) (41% yield, 98% pure by gas chromatography). The structure was confirmed by mass spectrum analysis.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

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